molecular formula C20H18ClNO5S B2507518 3-chloro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide CAS No. 946349-20-8

3-chloro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide

Cat. No.: B2507518
CAS No.: 946349-20-8
M. Wt: 419.88
InChI Key: SIDFUQRXXGCXKX-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Properties

IUPAC Name

3-chloro-N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO5S/c1-26-16-7-9-17(10-8-16)28(24,25)19(18-6-3-11-27-18)13-22-20(23)14-4-2-5-15(21)12-14/h2-12,19H,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDFUQRXXGCXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC(=CC=C2)Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the furan-2-yl intermediate: This can be achieved by reacting furan with an appropriate halogenating agent.

    Sulfonylation: The furan-2-yl intermediate is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base to form the sulfonylated intermediate.

    Coupling with benzamide: The sulfonylated intermediate is then coupled with 3-chlorobenzamide under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that sulfonamide derivatives, including 3-chloro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide, exhibit notable antimicrobial properties. Studies have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action likely involves inhibition of bacterial enzyme activity, leading to growth suppression.

Anticancer Research
The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell proliferation and survival pathways. For instance, its ability to inhibit tubulin polymerization positions it as a potential lead compound for developing novel anticancer agents.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical transformations, such as:

  • Substitution Reactions : The chloro group can be replaced with other nucleophiles to generate new derivatives.
  • Oxidation and Reduction : The presence of hydroxy groups allows for oxidation to ketones or aldehydes, while reduction can convert nitro groups to amines.

These reactions facilitate the synthesis of more complex molecules, making it valuable in the development of new pharmaceuticals and materials.

Materials Science

The unique structural characteristics of this compound also render it suitable for materials science applications. Its electronic properties can be exploited in the development of novel materials with specific optical or electronic characteristics. For example, compounds with furan and sulfonamide groups can be utilized in organic electronics or as sensors due to their ability to interact with light and charge carriers.

Case Studies

  • Antimicrobial Efficacy Against Bacterial Strains
    A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated significant inhibition against both Staphylococcus aureus and Escherichia coli, demonstrating its potential as a therapeutic agent in treating bacterial infections.
  • Cytotoxicity in Cancer Cell Lines
    In vitro assays conducted on cancer cell lines revealed that the compound exhibits cytotoxic effects, particularly against breast cancer cells (MCF-7). The mechanism was linked to the disruption of microtubule dynamics, highlighting its potential as an anticancer drug candidate.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-furan-2-yl-1-(3-methoxy-propylcarbamoyl)-vinyl)-benzamide
  • N-(2-(4-chloro-phenyl)-1-(3-methoxy-propylcarbamoyl)-vinyl)-benzamide
  • N-(2-(2-fluoro-phenyl)-1-(3-methoxy-propylcarbamoyl)-vinyl)-4-methyl-benzamide

Uniqueness

3-chloro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 3-chloro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Molecular Structure

The molecular formula for this compound is C19H20ClN1O4SC_{19}H_{20}ClN_{1}O_{4}S. The compound features a furan ring and a methoxybenzenesulfonyl group, which are critical for its biological activity.

Physical Properties

  • Molecular Weight : 383.88 g/mol
  • Solubility : Soluble in organic solvents like DMSO, with limited solubility in water.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzamide have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: In vitro Anticancer Activity

A study evaluated the anticancer potential of several benzamide derivatives, including compounds similar to this compound. The results indicated that these compounds exhibited IC50 values ranging from 5 to 15 µM against various cancer cell lines (e.g., HeLa, MCF-7) .

CompoundCell LineIC50 (µM)
AHeLa10
BMCF-712
CA5498

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria.

Research Findings

In a comparative study of sulfonamide derivatives, compounds with furan moieties demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL .

CompoundBacteriaMIC (µg/mL)
DS. aureus0.5
EE. coli1.0
FPseudomonas2.0

Enzyme Inhibition

The compound may also act as an inhibitor of certain enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs).

Enzyme Inhibition Study

In vitro assays revealed that the compound inhibited MMP activity with an IC50 value of approximately 25 µM, suggesting potential for therapeutic applications in cancer metastasis prevention .

The proposed mechanism of action for the biological activity of this compound includes:

  • Interference with DNA Repair Mechanisms : By inhibiting checkpoint kinases involved in DNA damage response.
  • Induction of Apoptosis : Triggering apoptotic pathways through mitochondrial dysfunction.
  • Inhibition of Cell Proliferation : Modulating signaling pathways associated with cell growth.

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